molecular formula C12H11ClN2OS B452800 N-(4-chlorophenyl)-N'-(2-furylmethyl)thiourea CAS No. 32564-38-8

N-(4-chlorophenyl)-N'-(2-furylmethyl)thiourea

Cat. No. B452800
CAS RN: 32564-38-8
M. Wt: 266.75g/mol
InChI Key: QTEYPAXEBVFYCM-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-(2-furanylmethyl)thiourea is a member of thioureas.

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis and Characterization of Thiourea Derivatives : Thiourea derivatives, including N-(4-chlorophenyl)-N'-(2-furylmethyl)thiourea, have been synthesized and characterized. The study by (Mansuroğlu et al., 2009) focused on the synthesis of a series of N-(2,2-diphenylacetyl)-N′-substituted thiourea derivatives, which were characterized using spectroscopy and X-ray diffraction, revealing their molecular structures.

  • Crystal Structure Analysis : In (Saeed & Parvez, 2005), the crystal structure of a similar compound, 1-(4-chlorophenyl)-3-(4-methylbenzoyl)thiourea, was determined using X-ray diffraction. This provided insights into the molecular conformation and intramolecular interactions.

  • Investigation of Molecular Interactions : The interactions between similar thiourea compounds and serum albumin were explored in (Cui et al., 2006) and (Cui et al., 2007). These studies used fluorescence spectroscopy to understand the quenching mechanism of serum albumin's intrinsic fluorescence by thiourea derivatives.

  • Transition Metal Complexes Formation : The formation of transition metal complexes with thiourea derivatives, including compounds similar to N-(4-chlorophenyl)-N'-(2-furylmethyl)thiourea, was studied in (Shadab & Aslam, 2014). This research provided insights into the coordination chemistry of these compounds with metals.

Biological and Chemical Properties

  • Enzyme Inhibition and Mercury Sensing : (Rahman et al., 2021) explored the anti-cholinesterase activity of thiourea derivatives and their potential as mercury sensors. This study highlights the diverse biological and chemical applications of these compounds.

  • Antifungal Properties : The antifungal activity of compounds including N-(4-chlorophenyl)-N'-(2-furylmethyl)thiourea was reported in (Suvire et al., 2006). This research contributes to understanding the potential biomedical applications of these compounds.

  • Anticancer Activity : The anticancer activity of thiourea derivatives and their metal complexes was studied by (Wahdan, 2020). This research investigated the cytotoxic effects of these compounds on cancer cells.

  • Urease Inhibition : Thiourea derivatives were evaluated for their urease inhibitory activity in (Ali et al., 2018). This study provides insights into the potential of these compounds in treating conditions related to urease activity.

properties

CAS RN

32564-38-8

Product Name

N-(4-chlorophenyl)-N'-(2-furylmethyl)thiourea

Molecular Formula

C12H11ClN2OS

Molecular Weight

266.75g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(furan-2-ylmethyl)thiourea

InChI

InChI=1S/C12H11ClN2OS/c13-9-3-5-10(6-4-9)15-12(17)14-8-11-2-1-7-16-11/h1-7H,8H2,(H2,14,15,17)

InChI Key

QTEYPAXEBVFYCM-UHFFFAOYSA-N

SMILES

C1=COC(=C1)CNC(=S)NC2=CC=C(C=C2)Cl

Canonical SMILES

C1=COC(=C1)CNC(=S)NC2=CC=C(C=C2)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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